4-Chloro-2-((2-fluorobenzyl)oxy)pyridine
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Overview
Description
4-Chloro-2-((2-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol . This compound is characterized by the presence of a chloro group at the 4-position and a 2-fluorobenzyl group attached to the oxygen atom at the 2-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 2-fluorobenzyl alcohol.
Reaction: The 2-fluorobenzyl alcohol is reacted with 4-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((2-fluorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-Chloro-2-((2-fluorobenzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine: Similar structure but with the fluorine atom at the 4-position instead of the 2-position.
2-Chloro-4-((2-fluorobenzyl)oxy)pyridine: Similar structure but with the chloro group at the 2-position instead of the 4-position.
Uniqueness
4-Chloro-2-((2-fluorobenzyl)oxy)pyridine is unique due to the specific positioning of the chloro and 2-fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1346707-06-9 |
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Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI Key |
KRPFJSQWPWHRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
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